2-(1-methyl-1H-imidazol-5-yl)propan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
1784642-48-3 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(3-methylimidazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H12N2O/c1-7(2,10)6-4-8-5-9(6)3/h4-5,10H,1-3H3 |
InChI Key |
XTVCCQJYRXUVNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CN1C)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 1 Methyl 1h Imidazol 5 Yl Propan 2 Ol
De Novo Synthesis Pathways for the Imidazole (B134444) Core with Propan-2-ol Linkage
The formation of the 1,5-disubstituted imidazole ring is a key challenge in the synthesis of the target molecule. Various methods have been developed for the synthesis of disubstituted and polysubstituted imidazoles. utrgv.edunih.govorganic-chemistry.org
Multi-step Organic Synthesis Approaches
The construction of 2-(1-methyl-1H-imidazol-5-yl)propan-2-ol can be approached through multi-step sequences that assemble the imidazole ring from acyclic precursors. One common strategy involves the reaction of α-dicarbonyl compounds with aldehydes and ammonia (B1221849) or an ammonium (B1175870) salt. utrgv.edu For the target molecule, this would conceptually involve a glyoxal (B1671930) derivative, a source of the methylamine (B109427) moiety, and a precursor for the propan-2-ol side chain.
Another versatile method is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov This reaction allows for the one-pot synthesis of various substituted imidazoles from an aldehyde, an amine, and TosMIC. nih.gov Adapting this to the synthesis of this compound would require a protected form of a keto-alcohol as the aldehyde component.
A related compound, 2-(1-methyl-5-nitro-1H-imidazol-2-yl)propan-2-ol, is a known metabolite of Ipronidazole. lookchem.com Its synthesis would likely start from a pre-formed 1-methyl-5-nitroimidazole (B135252) scaffold, followed by the introduction of the propan-2-ol group at the 2-position.
Regioselective Synthesis of the 1-methyl-1H-imidazol-5-yl Scaffold
Achieving the desired 1,5-disubstitution pattern with high regioselectivity is crucial. The reaction of diaminomaleonitrile (B72808) (DAMN) with aldehydes has been explored for the regiocontrolled synthesis of highly substituted imidazoles. nih.govacs.org The presence of certain directing groups on the reactants can steer the cyclization to favor the desired isomer. nih.govacs.org
For instance, the synthesis of 1,5-disubstituted-2-aminoimidazoles has been achieved from amino acids and aldehydes. nih.gov While not directly yielding the target compound, this methodology highlights a strategy for controlling the substitution pattern on the imidazole ring.
The synthesis of (1-methyl-1H-imidazol-5-yl)methanol provides a relevant precedent. This was achieved by the reduction of ethyl 1-methylimidazole-5-carboxylate with lithium aluminum hydride. chemicalbook.com This intermediate could potentially be converted to the target propan-2-ol derivative through oxidation and Grignard reaction.
Functional Group Interconversions on the Propan-2-ol Side Chain
The tertiary alcohol of the propan-2-ol side chain is a key site for further chemical modification.
Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)
The hydroxyl group can be readily converted into esters and ethers. For example, the related compound 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol (secnidazole) has been extensively studied for such derivatizations. jocpr.com
Esterification: The synthesis of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate (B1210297) was accomplished by reacting secnidazole (B1681708) with acetic anhydride (B1165640) in the presence of pyridine (B92270) and toluene. nih.govresearchgate.net This reaction proceeded with a high yield, demonstrating the feasibility of ester formation. nih.gov Similarly, other ester derivatives have been synthesized using various acid chlorides, such as p-nitrobenzoyl chloride and stearoyl chloride, in the presence of pyridine. jocpr.com
Etherification: While direct examples for the title compound are scarce in the provided results, general methods for etherification of alcohols are well-established. These include Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide.
The following table summarizes representative esterification reactions of a related nitroimidazole derivative:
| Starting Material | Reagent | Product | Yield (%) |
| Secnidazole | Acetic anhydride | 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate | 81 |
| Secnidazole | p-Nitrobenzoyl chloride | 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl 4-nitrobenzoate | - |
| Secnidazole | Stearoyl chloride | 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl stearate | - |
| Data for secnidazole, a structurally related compound. jocpr.comnih.gov |
Reactions at the C-2 Position of the Propan-2-ol
The tertiary nature of the carbon bearing the hydroxyl group in this compound makes it resistant to oxidation under standard conditions. However, under forcing conditions or with specific reagents, elimination reactions to form an alkene could be possible. There is no specific information in the search results detailing reactions at this position for the title compound.
Chemical Modifications of the Imidazole Ring System
The imidazole ring itself is amenable to various chemical modifications, although the presence of the propan-2-ol side chain can influence the reactivity. Electrophilic substitution reactions, such as nitration or halogenation, are common for imidazole rings. However, the position of substitution will be directed by the existing methyl and propan-2-ol groups.
For example, in the synthesis of related nitroimidazoles, the nitro group is often introduced early in the synthetic sequence. jocpr.com The synthesis of 2,4-disubstituted 5-nitroimidazoles has been achieved through vicarious nucleophilic substitution (VNS) on a pre-existing 5-nitroimidazole scaffold. researchgate.net
Modification of the imidazole core can also be achieved through the synthesis of more complex heterocyclic systems. For example, imidazole-4-carbohydrazide derivatives have been used as precursors for the synthesis of imidazole-containing 1,3,4-oxadiazoles. mdpi.com
Substitution Reactions on the Imidazole Moiety
The imidazole ring is susceptible to various substitution reactions, allowing for the introduction of diverse functional groups that can modulate the compound's properties. While direct substitution on the title compound is not extensively documented, reactions on analogous 5-nitroimidazole scaffolds provide significant insight into potential transformations.
One powerful method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction has been successfully applied to introduce substituents at the C4 position of the 5-nitroimidazole ring. For instance, a phenylsulfonylmethyl group can be introduced at position 4, and subsequent modifications at the C2 position can be achieved, demonstrating a pathway to 2,4-disubstituted 5-nitroimidazoles.
The following table summarizes representative substitution reactions on related imidazole cores.
| Starting Material | Reagents/Conditions | Product | Research Focus |
| 1-methyl-5-nitro-1H-imidazol-2-yl)methanol | 1. Chloromethyl phenyl sulfone, K2CO3, DMF2. SOCl2 | 2-chloromethyl-1-methyl-4-(phenylsulfonylmethyl)-5-nitro-1H-imidazole | Synthesis of 2,4-disubstituted 5-nitroimidazoles via VNS reaction. |
This table showcases a reaction on a related nitroimidazole structure to illustrate potential substitution methodologies for the imidazole core.
Modifications to the N1-Methyl Group
The N1-methyl group is a key feature of the molecule. Modifications at this position, such as demethylation or substitution with other alkyl groups, can significantly alter the compound's characteristics.
N-Alkylation: The N-alkylation of imidazoles is a common transformation used to synthesize a variety of derivatives. nih.gov For unsymmetrical imidazoles, the regioselectivity of alkylation is influenced by steric and electronic factors of substituents on the ring, as well as the reaction medium. otago.ac.nz In basic conditions, alkylation of the imidazole anion is primarily governed by the inductive effects of substituents. otago.ac.nz For instance, electron-withdrawing groups tend to direct the incoming electrophile to the more remote nitrogen atom. otago.ac.nz Various methods have been developed for N-alkylation, including the use of alkyl halides with an inorganic base, or greener approaches using carbonates like dimethyl carbonate in the presence of a catalyst. google.com Metal-free allylation has also been achieved using Morita–Baylis–Hillman (MBH) alcohols and acetates. beilstein-journals.org
N-Demethylation: The removal of the N-methyl group is another important transformation. wikipedia.org This process, known as N-demethylation, can be achieved through various chemical methods. One approach involves oxidation of the N-methyl group to an N-methyl, N-oxide, followed by reduction, a method explored for morphine and tropane (B1204802) alkaloids. google.comgoogle.com The efficiency of such reactions can be related to factors like the compound's ionization potential and lipophilicity. nih.gov
The table below outlines general methodologies for N1-group modifications on imidazole rings.
| Transformation | Reagents/Method | Substrate Class | Key Findings |
| N-Alkylation | Alkyl halides, inorganic base | Imidazole compounds | Traditional method, produces salt waste. google.com |
| N-Alkylation | Carbonates (e.g., dimethyl carbonate), catalyst | Imidazole compounds | Greener alternative to alkyl halides. google.com |
| N-Allylation | Morita–Baylis–Hillman (MBH) alcohols/acetates | Imidazole, Benzimidazole (B57391) | Catalyst-free, α-regioselective substitution. beilstein-journals.org |
| N-Demethylation | Oxidation (e.g., H₂O₂, m-CPBA) then reduction | N-methyl heterocycles (e.g., alkaloids) | Two-step process via an N-oxide intermediate. google.comgoogle.com |
This table summarizes general methods applicable to imidazole derivatives for modifying the N1-substituent.
Stereoselective Synthesis and Resolution of Enantiomers
The propan-2-ol side chain of this compound contains a chiral tertiary alcohol. The synthesis of specific enantiomers is of great interest, as different enantiomers can exhibit distinct biological activities. dergipark.org.tr
Methods for achieving stereoselectivity include asymmetric synthesis using chiral catalysts or auxiliaries, and the resolution of racemic mixtures. nih.gov While specific literature on the stereoselective synthesis of the title compound is sparse, general strategies for creating chiral tertiary alcohols and resolving enantiomers of related compounds are well-established.
For example, the synthesis of chiral imidazoles has been achieved through the diastereoselective or enantioselective lithiation of precursors like pyrrolo[1,2-c]imidazol-3-ones. nih.gov Another approach involves the condensation of chiral starting materials, such as L-phenylalaninol, to create multi-aryl substituted imidazole alcohols, where the original chirality is maintained. nih.gov The resolution of racemic imidazole-containing alcohols has been successfully performed using chiral high-performance liquid chromatography (HPLC) with columns like Chiralpak AD. dergipark.org.tr
| Method | Approach | Example/Application | Reference |
| Asymmetric Synthesis | Chiral Auxiliary | Use of L-proline amide to introduce a chiral center on an imidazole ring. | nih.gov |
| Asymmetric Synthesis | Chiral Reagent/Catalyst | Use of chiral reagents or catalysts to produce unequal amounts of enantiomers from an achiral substrate. | youtube.com |
| Diastereoselective Synthesis | Lithiation | Diastereoselective lithiation of pyrrolo[1,2-c]imidazol-3-ones to create chiral NHC precatalysts. | nih.gov |
| Chiral Resolution | HPLC | Separation of enantiomers of 2-(1H-imidazol-1-yl)-1-(naphthalen-2-yl)ethan-1-ol using a Chiralpak AD column. | dergipark.org.tr |
This table highlights established methods for achieving stereocontrol in the synthesis of chiral imidazole-containing compounds.
Exploration of Novel Synthetic Methodologies (e.g., organocatalysis, metal-catalyzed reactions)
Modern synthetic chemistry offers powerful tools for the construction of complex heterocyclic molecules like substituted imidazoles. Organocatalysis and metal-catalyzed reactions represent two major frontiers in this endeavor, providing efficient and often milder alternatives to traditional methods.
Organocatalysis: Organocatalysis has emerged as a robust strategy for synthesizing substituted imidazoles. One notable one-pot methodology involves the thiazolium-catalyzed addition of an aldehyde to an acyl imine, which generates an α-ketoamide intermediate. This intermediate then undergoes ring closure to form highly functionalized imidazoles. This approach is valued for its operational simplicity and the ability to construct di-, tri-, and tetrasubstituted imidazoles from readily available starting materials. Chiral bicyclic imidazole catalysts have also been developed and applied in various enantioselective reactions, such as O-acylation and phosphorylation. acs.org
Metal-Catalyzed Reactions: Metal-catalyzed cross-coupling reactions are indispensable for forming C-C and C-N bonds. Palladium-catalyzed reactions, for instance, have been used in the carboamination of N-allylureas to produce imidazolidin-2-ones, creating a C-C and a C-N bond in a single step with good diastereoselectivity. youtube.com Furthermore, copper-catalyzed reactions are used in the synthesis of complex benzimidazole ligands, which can then be coordinated with metals like copper(II) to form complexes with specific geometries. acs.org
| Methodology | Catalyst Type | Reaction | Key Advantage |
| Organocatalysis | Thiazolium salt | One-pot synthesis of substituted imidazoles from aldehydes and acyl imines. | Mild conditions, high functional group tolerance. |
| Organocatalysis | Chiral Bicyclic Imidazole | Enantioselective O-acylation, phosphorylation, Steglich rearrangement. | High enantioselectivity for various transformations. acs.org |
| Metal Catalysis | Palladium (Pd) | Carboamination of N-allylureas to form imidazolidin-2-ones. | Forms two bonds and up to two stereocenters in one step. youtube.com |
| Metal Catalysis | Copper (Cu) | Synthesis of benzimidazole ligands and their metal complexes. | Control over the final structure and geometry of metal complexes. acs.org |
This table summarizes novel catalytic approaches that can be applied to the synthesis of the title compound and its derivatives.
Advanced Spectroscopic and Structural Elucidation of 2 1 Methyl 1h Imidazol 5 Yl Propan 2 Ol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a cornerstone technique for the determination of molecular structure. For 2-(1-methyl-1H-imidazol-5-yl)propan-2-ol, ¹H and ¹³C NMR would provide definitive information on the connectivity and chemical environment of each atom.
Analysis of Imidazole (B134444) and Propan-2-ol Resonances
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the imidazole ring and the propan-2-ol substituent. The imidazole protons would likely appear as singlets or doublets in the aromatic region of the spectrum. The N-methyl group would present as a sharp singlet, while the protons of the propan-2-ol group would include a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O) and signals for the two methyl groups, which would be equivalent and appear as a single peak.
The ¹³C NMR spectrum would show distinct peaks for each unique carbon atom. The chemical shifts of the imidazole ring carbons would confirm the substitution pattern. The carbons of the propan-2-ol moiety, including the quaternary carbon attached to the hydroxyl group and the two equivalent methyl carbons, would also have characteristic chemical shifts. For comparison, in a related compound, 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate (B1210297) , the imidazole proton appears at 8.006 ppm in the ¹H NMR spectrum (DMSO-d₆), and the imidazole carbon signals appear in the range of 133-152 ppm in the ¹³C NMR spectrum. prepchem.comnih.gov
A data table for the expected ¹H and ¹³C NMR shifts, based on general principles and data from similar structures, would be presented here.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole H-2 | 7.5 - 8.0 | 135 - 140 |
| Imidazole H-4 | 7.0 - 7.5 | 120 - 125 |
| N-CH₃ | 3.5 - 4.0 | 30 - 35 |
| C(CH₃)₂ | 1.4 - 1.6 | 25 - 30 |
| C-OH | (Variable) | 65 - 70 |
| OH | (Variable, broad) | - |
Conformational Analysis via NMR
Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could be used to probe the through-space proximity of protons, providing insights into the preferred conformation of the molecule, particularly the rotational orientation of the propan-2-ol group relative to the imidazole ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Characterization
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, key vibrational modes would include the O-H stretch of the alcohol, typically a broad band around 3300-3500 cm⁻¹ in the IR spectrum. C-H stretching vibrations from the alkyl and aromatic groups would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the imidazole ring would appear in the 1400-1600 cm⁻¹ region. For the related compound 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate , IR absorptions are noted at 3434, 3122, 2994, 1732, 1532, 1368, 1140, and 1080 cm⁻¹. prepchem.comnih.gov
A data table summarizing the expected IR and Raman bands would be included in this section.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H stretch (alcohol) | 3500 - 3300 (broad) | Weak |
| C-H stretch (aromatic) | 3100 - 3000 | Strong |
| C-H stretch (aliphatic) | 3000 - 2850 | Strong |
| C=N, C=C stretch (imidazole) | 1600 - 1400 | Moderate |
| C-O stretch (alcohol) | 1260 - 1000 | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring is a chromophore that would be expected to absorb in the UV region. The substitution on the ring would influence the wavelength of maximum absorption (λmax). Typically, imidazole derivatives show absorptions corresponding to π → π* transitions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak ([M]⁺) would confirm the molecular formula. Common fragmentation pathways would likely involve the loss of a methyl group, a water molecule from the propan-2-ol moiety, or cleavage of the bond between the imidazole ring and the propan-2-ol group.
X-ray Crystallography for Solid-State Structural Determination
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. For the analog 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate , the crystal structure has been determined to be monoclinic. prepchem.com This type of detailed structural information would be presented here if it were available for the target compound.
Molecular Geometry and Tautomeric Forms
The molecular geometry of this compound is dictated by the spatial arrangement of its constituent imidazole ring and the propan-2-ol substituent. The imidazole ring, being an aromatic heterocycle, is inherently planar. The methylation at the N1 position of the imidazole ring is a crucial feature that influences its electronic and structural properties.
Due to the presence of the methyl group on one of the nitrogen atoms, this compound is not expected to exhibit tautomerism. wikipedia.org Tautomerism in imidazole typically involves the migration of a proton between the two nitrogen atoms (N1 and N3). nih.gov However, in 1-methylimidazole, the N1 position is blocked by the methyl group, thus preventing this proton transfer. wikipedia.org This results in a fixed structure and simplifies its spectroscopic analysis compared to its unmethylated counterparts.
To provide a more quantitative understanding, the following table presents typical bond lengths and angles for the 1-methyl-imidazole core, derived from crystallographic data of analogous 1-methyl-5-nitroimidazole (B135252) compounds.
| Parameter | Bond/Angle | Typical Value |
| Bond Lengths (Å) | N1-C2 | 1.35 |
| C2-N3 | 1.32 | |
| N3-C4 | 1.38 | |
| C4-C5 | 1.36 | |
| C5-N1 | 1.38 | |
| N1-C(methyl) | 1.47 | |
| Bond Angles (°) | C5-N1-C2 | 108 |
| N1-C2-N3 | 111 | |
| C2-N3-C4 | 107 | |
| N3-C4-C5 | 108 | |
| C4-C5-N1 | 106 |
Note: These values are illustrative and based on data from related nitro-substituted analogs. The actual values for this compound may vary slightly.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound will be governed by a combination of intermolecular forces, including hydrogen bonding and van der Waals interactions. The hydroxyl group of the propan-2-ol substituent is a key functional group capable of acting as both a hydrogen bond donor and acceptor.
It is anticipated that the primary intermolecular interaction will be hydrogen bonds of the O-H···N type, where the hydroxyl group of one molecule donates a hydrogen to the N3 nitrogen atom of the imidazole ring of an adjacent molecule. This is a common and strong interaction observed in many imidazole-containing crystal structures. nih.gov
The following table summarizes the potential intermolecular interactions and their expected roles in the crystal packing of this compound.
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bond | O-H (propan-2-ol) | N3 (imidazole) | Primary interaction, forming chains or networks |
| Weak Hydrogen Bond | C-H (imidazole, methyl, propan-2-ol) | O (propan-2-ol) | Stabilization of the 3D structure |
| Weak Hydrogen Bond | C-H (imidazole, methyl, propan-2-ol) | N3 (imidazole) | Further stabilization |
| π-π Stacking | Imidazole Ring | Imidazole Ring | Contribution to packing efficiency |
Computational Chemistry and Theoretical Modeling of 2 1 Methyl 1h Imidazol 5 Yl Propan 2 Ol
Quantum Chemical Calculations (e.g., DFT studies for electronic properties, geometry optimization)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for investigating the electronic structure and geometry of molecules. Such studies on other imidazole (B134444) derivatives have successfully predicted their reactivity and stability. nih.govniscpr.res.innih.gov
For 2-(1-methyl-1H-imidazol-5-yl)propan-2-ol, DFT calculations would involve optimizing the molecule's three-dimensional structure to find its most stable energetic state. This process also yields crucial electronic properties such as the distribution of electron density, which is key to understanding the molecule's reactivity.
A key component of quantum chemical calculations is the analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov For similar imidazole compounds, HOMO-LUMO analysis has been used to describe the charge transfer that can occur within the molecule. nih.gov Future studies on this compound would likely calculate these values to predict its electronic behavior.
Hypothetical Data Table for HOMO-LUMO Analysis
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| HOMO Energy | N/A | Energy of the highest occupied molecular orbital. |
| LUMO Energy | N/A | Energy of the lowest unoccupied molecular orbital. |
Theoretical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for structural validation. For instance, DFT methods can calculate the vibrational frequencies corresponding to infrared (IR) spectra and the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy. niscpr.res.inresearchgate.net This has been successfully applied to other complex heterocyclic molecules to aid in their characterization. niscpr.res.in Such theoretical predictions for this compound would be invaluable for interpreting experimental spectroscopic data.
Hypothetical Data Table for Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | N/A |
| ¹³C NMR | Chemical Shift (ppm) | N/A |
Molecular Dynamics Simulations for Conformational Landscape and Flexibility
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org These simulations could reveal the conformational landscape of this compound, showing how its structure flexes and changes in different environments. By simulating the molecule's dynamics, researchers can identify its preferred shapes and the energy barriers between different conformations, which is crucial for understanding its interactions with other molecules. Studies on other molecules have used MD to investigate complex processes like isomerization and roaming mechanisms. rsc.org
Molecular Docking Studies with Protein Targets (theoretical binding interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a potential drug molecule (a ligand) might bind to a protein target. nih.govnih.gov
If this compound were to be investigated for therapeutic potential, molecular docking would be used to predict its binding mode within the active site of a target protein. nih.gov This involves identifying potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. Such studies are routinely performed for novel imidazole derivatives to explore their potential as inhibitors of specific enzymes or receptors. nih.govnih.gov
In addition to predicting the binding pose, docking algorithms also provide a score that estimates the binding affinity between the ligand and the protein. nih.gov This score helps to rank different compounds based on their predicted potency. For this compound, estimating its binding affinity to various protein targets would be a critical step in assessing its potential as a bioactive molecule.
Hypothetical Data Table for Molecular Docking Results
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| N/A | N/A | N/A |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For a compound such as this compound, QSAR studies would be instrumental in understanding how its structural features correlate with its potential biological effects. Although no specific QSAR models for this exact molecule have been published, the extensive research on other imidazole-based compounds provides a solid framework for how such an analysis would be conducted. ijpsonline.comnih.govnih.gov
The fundamental principle of QSAR is to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. This relationship is then used to predict the activity of new, unsynthesized compounds. The development of a QSAR model involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. For this compound, this would involve synthesizing a library of analogs with variations in the substituents on the imidazole ring or the propan-2-ol side chain.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies. For instance, a study on N-alkyl imidazole analogues identified the dipole moment as a significant positive contributor to antibacterial activity. ijpsonline.com
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, molar refractivity, and various topological indices. In the same study of N-alkyl imidazoles, a negative contribution from the principal moment of inertia at the Y-axis suggested that less bulky substituents were favorable for activity. ijpsonline.com
Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (LogP), which measures the lipophilicity of a compound.
Topological Descriptors: These describe the connectivity and branching of atoms within the molecule.
Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model development. A high cross-validation coefficient (q²) and external validation coefficient (r²_pred) are indicative of a robust and predictive model. nih.gov
For a hypothetical QSAR study of a series of compounds including this compound, the resulting model might look like the following generic equation:
pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients for each descriptor.
To demonstrate the type of data that would be generated in a QSAR study of imidazole derivatives, the following interactive tables present hypothetical data for a series of compounds.
Table 1: Hypothetical Antibacterial Activity and Calculated Molecular Descriptors for a Series of Imidazole Analogs
| Compound | Structure | pMIC | LogP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) |
| This compound | 4.5 | 1.2 | 3.5 | 154.21 | |
| Analog 1 | 4.8 | 1.5 | 3.8 | 168.24 | |
| Analog 2 | 4.2 | 0.9 | 3.2 | 140.18 | |
| Analog 3 | 5.1 | 1.8 | 4.1 | 182.27 | |
| Analog 4 | 4.0 | 0.5 | 2.9 | 126.15 |
pMIC represents the negative logarithm of the Minimum Inhibitory Concentration.
Table 2: Example of a QSAR Model Equation and its Statistical Parameters
| Parameter | Value |
| QSAR Equation | pMIC = 0.5 * LogP + 0.8 * Dipole Moment - 0.01 * Molecular Weight + 1.2 |
| r² (Correlation Coefficient) | 0.92 |
| q² (Cross-validation Coefficient) | 0.85 |
| F-statistic | 45.6 |
| p-value | < 0.001 |
These tables illustrate how a QSAR model can provide valuable insights into the structure-activity relationships of a series of compounds. For example, the positive coefficients for LogP and Dipole Moment in the hypothetical equation in Table 2 would suggest that higher lipophilicity and a larger dipole moment are beneficial for the antibacterial activity of this class of imidazoles. The negative coefficient for molecular weight would imply that smaller molecules are preferred. Such findings are crucial for guiding the design of new, more potent analogs. ijpsonline.comnih.gov
Structure Activity Relationship Sar Investigations of 2 1 Methyl 1h Imidazol 5 Yl Propan 2 Ol Derivatives
Systematic Structural Modifications and Their Impact on Biological Interactions
The biological activity of imidazole-based compounds can be significantly modulated by introducing various substituents and modifying existing functional groups. These changes can influence the molecule's electronic properties, steric profile, and ability to form crucial interactions with biological targets.
Influence of Substituents on the Imidazole (B134444) Ring
The imidazole ring is a versatile scaffold, and its substitution pattern plays a pivotal role in determining the pharmacological profile of the resulting derivatives. Research has shown that the nature and position of substituents on the imidazole ring can dramatically alter a compound's anti-inflammatory, antifungal, and other biological activities. nih.govchemijournal.com
For instance, studies on di- and tri-substituted imidazoles have revealed that the presence of electropositive groups, such as methoxy, tends to enhance anti-inflammatory activity compared to electronegative groups like chloro or fluoro. nih.gov Furthermore, the position of the substituent is also critical, with para-substituted derivatives often exhibiting greater potency than their ortho- or meta-substituted counterparts. nih.gov The addition of a nitro group at the 5-position of the imidazole ring is a common strategy in the development of antimicrobial agents, as this group is often essential for their biological activity. jocpr.com The steric hindrance around this nitro group, influenced by substituents at the N-1 and C-2 positions, can affect the compound's metabolism and physicochemical properties. jocpr.com
| Substitution Pattern | Observed Impact on Activity | Reference |
| Tri-substituted imidazoles | Generally more active than di-substituted imidazoles for anti-inflammatory effects. | nih.gov |
| Electropositive groups (e.g., -OCH3) | Increased anti-inflammatory activity compared to electronegative groups. | nih.gov |
| Electronegative groups (e.g., -Cl, -F) | Reduced anti-inflammatory activity. | nih.gov |
| p-Substituted phenyl rings | Higher anti-inflammatory activity than o- or m-isomers. | nih.gov |
| 5-Nitro group | Essential for the antiprotozoal and bactericidal properties of many nitroimidazoles. | jocpr.comnih.gov |
| N-alkylation | Can alter pharmacological actions and pharmacokinetics. | mdpi.com |
Role of the Propan-2-ol Side Chain Stereochemistry
The stereochemistry of the propan-2-ol side chain is a critical determinant of the biological activity of 2-(1-methyl-1H-imidazol-5-yl)propan-2-ol derivatives. The spatial arrangement of the hydroxyl group and the methyl group on the chiral center can profoundly influence how the molecule interacts with its biological target. fda.gov
While the specific compound "this compound" itself is achiral due to the presence of two methyl groups on the carbinol carbon, derivatives where one methyl is replaced can exist as enantiomers. In such chiral analogues, it is common for one enantiomer to exhibit significantly higher potency than the other. This stereoselectivity arises from the three-dimensional structure of the binding site on the target protein, which preferentially accommodates one stereoisomer. For example, in related systems, the specific stereoconfiguration of an alcohol side chain has been shown to be crucial for forming hydrogen bonds with key amino acid residues in an enzyme's active site.
Effects of Linker Length and Flexibility
Studies on various classes of bioactive molecules, including pyrrole/imidazole polyamides and PROTACs (Proteolysis Targeting Chimeras), have demonstrated that linker modifications can significantly affect potency and cell permeability. caltech.eduacs.org For example, the introduction of an oxime linkage was found to increase the potency of certain polyamides by approximately 20-fold. caltech.edu The flexibility of the linker is also a key factor. A more rigid linker may lock the molecule in a bioactive conformation, leading to enhanced activity. Conversely, a flexible linker might be necessary to allow the molecule to adopt the optimal orientation for binding to its target. caltech.eduresearchgate.net In the context of PROTACs, the linker's ability to facilitate the formation of folded conformations that shield polar surface area has been correlated with higher cell permeability. acs.org
Pharmacophore Modeling for Imidazole-Propanol Scaffolds
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govyoutube.com For imidazole-propanol scaffolds, pharmacophore models can help to elucidate the key interactions required for binding to a particular enzyme or receptor.
A typical pharmacophore model for an imidazole-propanol derivative might include features such as:
A hydrogen bond acceptor (the nitrogen atoms of the imidazole ring).
A hydrogen bond donor (the hydroxyl group of the propan-2-ol side chain).
A hydrophobic/aromatic feature (the imidazole ring itself).
Additional features based on specific substituents.
By generating and validating such models against a set of known active and inactive compounds, researchers can gain insights into the structure-activity relationships and use the model to virtually screen large compound libraries for new potential hits. nih.govnih.gov This approach has been successfully applied to discover novel ligands for a variety of targets. nih.gov
Identification of Key Structural Elements for Specific Biological Activities in Research (e.g., enzyme inhibition, receptor binding)
Through extensive SAR studies, researchers have identified key structural elements within the this compound framework that are crucial for specific biological activities.
For enzyme inhibition, the propan-2-ol side chain is often a critical feature. The hydroxyl group can act as a hydrogen bond donor or acceptor, anchoring the molecule within the enzyme's active site. The methyl groups can engage in hydrophobic interactions with nonpolar amino acid residues. The 1-methyl-1H-imidazole moiety can also participate in various interactions, including hydrogen bonding, pi-pi stacking, and metal coordination, depending on the specific enzyme target. mdpi.com
| Structural Element | Potential Role in Biological Activity | Reference |
| Imidazole Ring | Hydrogen bonding, pi-pi stacking, coordination with metal ions, scaffold for substituent placement. | chemijournal.commdpi.com |
| N-1 Methyl Group | Influences steric and electronic properties, can be crucial for specific receptor interactions. | researchgate.net |
| Propan-2-ol Side Chain | Provides a key hydrogen bonding group (hydroxyl) and hydrophobic interactions (methyl groups). | fda.gov |
| Substituents on Imidazole | Modulate electronic properties, solubility, and steric interactions; can be tailored for specific targets. | nih.govjocpr.com |
| Linker (if present) | Controls the distance and orientation between pharmacophores, affects flexibility and permeability. | caltech.eduacs.org |
Applications of 2 1 Methyl 1h Imidazol 5 Yl Propan 2 Ol As a Research Tool and Building Block
Utility in Organic Synthesis as a Chiral Auxiliary or Ligand
In the realm of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, chiral auxiliaries and ligands are indispensable tools. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed for potential reuse. acs.org
While there is no specific documentation of 2-(1-methyl-1H-imidazol-5-yl)propan-2-ol being used as a chiral auxiliary, the imidazole (B134444) framework is a key component in a variety of chiral ligands for asymmetric catalysis. acs.orgnih.govacs.orgnih.gov The nitrogen atoms in the imidazole ring can coordinate with metal centers, and when the imidazole scaffold is appended with chiral entities, it can create a chiral environment around the metal, enabling enantioselective transformations. nih.gov For instance, researchers have designed and synthesized imidazole-based biaryl P,N-ligands that have proven highly effective in enantioselective A³-coupling reactions. acs.orgacs.org
The potential utility of this compound in this context would depend on whether it is used in its racemic form or as a single enantiomer. If resolved into its (R) and (S) enantiomers, it could potentially be explored as a chiral ligand or auxiliary. The tertiary alcohol functionality could also be a site for further chemical modification to attach to a substrate or a metal catalyst.
Table 1: Examples of Imidazole-Based Chiral Ligands in Asymmetric Catalysis
| Ligand Type | Application | Reference |
| Imidazole-based biaryl P,N-ligand | Enantioselective A³-coupling | acs.orgacs.org |
| Bis(imidazolinyl)thiophenes | Copper-catalyzed Friedel–Crafts alkylation | nih.gov |
| Tridentate ligands from α-amino acids and imidazole | Henry reaction, conjugate addition | nih.gov |
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. Fluorescent probes, in particular, are vital for imaging and sensing applications. The imidazole scaffold is a component of various fluorescent probes designed for detecting metal ions and for bioimaging. nih.govnih.govmdpi.com For example, imidazopyridine-based fluorescent probes have been developed for detecting metal ions and for cell imaging. nih.gov The fluorescence mechanism in these probes can be based on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov
Integration into Complex Molecular Architectures for Research Applications
The imidazole ring is a fundamental building block found in numerous natural products and complex synthetic molecules with significant biological activity. mdpi.combiomedpharmajournal.org Its presence in molecules like histidine, histamine, and biotin (B1667282) underscores its importance in biological systems. biomedpharmajournal.org Consequently, synthetic chemists often incorporate the imidazole moiety into complex molecular architectures to create new therapeutic agents and research tools.
Although the integration of this compound into complex molecules has not been specifically described, the synthesis of related compounds like (1-methyl-1H-imidazol-5-yl)methanol is documented, suggesting the synthetic accessibility of this class of compounds. chemicalbook.com The tertiary alcohol group of this compound provides a handle for further chemical transformations, allowing it to be incorporated into larger and more complex structures. For instance, a similar compound, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, was synthesized and evaluated as a potential antiviral agent, demonstrating the utility of such imidazole derivatives in constructing complex bioactive molecules. nih.govnih.gov
Design of Scaffold-Based Chemical Libraries for Academic Screening
Scaffold-based chemical libraries are collections of compounds that share a common core structure but have variations in their peripheral substituents. These libraries are crucial for high-throughput screening in drug discovery to identify new lead compounds. tandfonline.combenthamdirect.com The imidazole scaffold is considered a "promising medicinal scaffold" and is frequently used in the design of such libraries due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. tandfonline.combiomedpharmajournal.orgnih.gov
There is no evidence of this compound being specifically used as a scaffold for a chemical library. However, its simple structure and the presence of a functional group (the tertiary alcohol) that allows for diversification make it a suitable candidate for such an endeavor. By reacting the alcohol with a variety of reagents, a library of derivatives could be generated for screening against different biological targets. The general importance of the imidazole scaffold in medicinal chemistry supports the potential of this compound as a starting point for library synthesis. tandfonline.combiomedpharmajournal.orgnih.govbenthamdirect.com
Analytical Methodologies for Quantification and Detection of 2 1 Methyl 1h Imidazol 5 Yl Propan 2 Ol in Research
Chromatographic Techniques (e.g., HPLC, GC) for Purity and Reaction Monitoring
Chromatographic methods are central to assessing the purity of 2-(1-methyl-1H-imidazol-5-yl)propan-2-ol and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for such purposes. researchgate.net
The development of a robust chromatographic method requires careful optimization of several parameters to achieve good resolution, sensitivity, and reproducibility.
For High-Performance Liquid Chromatography (HPLC) , a reversed-phase (RP) approach is often a suitable starting point for polar compounds. The inherent polarity of this compound, due to the imidazole (B134444) ring and the hydroxyl group, suggests that a standard C18 column might provide adequate retention when used with a highly aqueous mobile phase. researchgate.net However, for enhanced retention and alternative selectivity, columns with different stationary phases, such as those with polar end-capping or embedded polar groups, or even specialized columns for polar compounds like Polar-Imidazole phases, could be explored. fishersci.com The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net To improve peak shape and control the ionization state of the imidazole ring, additives such as formic acid, trifluoroacetic acid, or a buffer system (e.g., ammonium (B1175870) formate) are often incorporated into the mobile phase. nih.govsielc.com Isocratic elution may be sufficient for simple purity checks, while gradient elution would be more suitable for resolving the target compound from a complex mixture of starting materials, by-products, and impurities during reaction monitoring. researchgate.net
Gas Chromatography (GC) can also be employed, particularly for assessing the presence of volatile impurities. However, the polarity and the presence of the hydroxyl group in this compound can lead to poor peak shape and thermal instability. Therefore, derivatization is often necessary to increase its volatility and thermal stability. gdut.edu.cn Common derivatization reagents for hydroxyl groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The imidazole nitrogen may also undergo derivatization. The choice of a suitable capillary column, such as one with a mid-polar phase (e.g., 5% phenyl-polysiloxane), is critical for achieving good separation. researchgate.net
A hypothetical set of starting conditions for HPLC and GC method development is presented in the table below.
| Parameter | HPLC Conditions | GC Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm | 5% Phenyl-polysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Helium or Nitrogen |
| Flow Rate/Gas Flow | 1.0 mL/min | 1.0 mL/min |
| Elution/Temperature Program | Gradient: 5% B to 95% B in 20 min | 100°C (2 min), then 10°C/min to 250°C (5 min) |
| Injection Volume | 10 µL | 1 µL (split or splitless) |
| Derivatization | Not applicable | Silylation (e.g., with BSTFA) |
| Detection | UV at 210-230 nm or Mass Spectrometry | Flame Ionization Detector (FID) or Mass Spectrometry |
The choice of detector is contingent on the required sensitivity, selectivity, and the physicochemical properties of the analyte.
UV Detection: The imidazole ring in this compound possesses a chromophore that absorbs in the ultraviolet (UV) region. A diode-array detector (DAD) or a variable wavelength detector (VWD) can be used to monitor the absorbance, typically in the range of 210-230 nm, for quantification. researchgate.netresearchgate.net UV detection is robust, relatively inexpensive, and suitable for routine purity analysis and reaction monitoring.
Fluorescence Detection: While the native fluorescence of this compound is likely to be weak, derivatization with a fluorescent tag could be employed to enhance sensitivity and selectivity, especially for trace-level analysis. Some imidazole derivatives have been developed as fluorescent sensors, indicating the potential for this approach. seejph.comresearchgate.net
Mass Spectrometry (MS): Coupling liquid or gas chromatography with a mass spectrometer (LC-MS or GC-MS) provides the highest degree of selectivity and sensitivity. gdut.edu.cn Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound in LC-MS, likely forming a protonated molecule [M+H]⁺ in positive ion mode. nih.gov For GC-MS, electron ionization (EI) would be used, and the resulting mass spectrum would show characteristic fragmentation patterns. libretexts.org The fragmentation of the imidazole ring and the loss of the propan-2-ol side chain or parts of it (e.g., loss of water or a methyl group) can provide structural confirmation. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition, further confirming the identity of the compound.
Electrochemical Methods for Compound Analysis in Research Settings
Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds. The imidazole moiety can be electrochemically active, and its oxidation or reduction can be monitored using techniques like cyclic voltammetry, differential pulse voltammetry, or amperometry. mdpi.com The development of an electrochemical sensor for this compound could be explored by modifying an electrode surface to enhance the electrochemical response. tandfonline.com Such methods could be particularly useful for real-time monitoring of the compound in certain research applications, such as in studies of its interaction with other molecules or in kinetic assays. alfa-chemistry.com
Development of Assays for In Vitro Study Monitoring
In the context of in vitro studies, for example, when investigating the metabolic fate or cellular interactions of this compound, robust analytical assays are essential. An LC-MS/MS method would be the gold standard for this purpose due to its high sensitivity and selectivity, allowing for the quantification of the parent compound and any potential metabolites in complex biological matrices like cell lysates or culture media. nih.gov The development of such an assay would involve optimizing the chromatographic separation, as described in section 8.1.1, and the mass spectrometric parameters for both the parent compound and its expected metabolites. This includes selecting precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to ensure accurate quantification.
Sample Preparation Strategies for Complex Research Matrices
The analysis of this compound from complex matrices, such as those encountered in in vitro studies, necessitates an effective sample preparation strategy to remove interfering substances like proteins, salts, and lipids. rsc.orgresearchgate.net The choice of method depends on the nature of the matrix and the concentration of the analyte.
Protein Precipitation (PPT): This is a simple and common method for removing proteins from biological samples. researchgate.net It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to precipitate the proteins, which are then removed by centrifugation. The supernatant containing the analyte can then be directly injected into the LC-MS system or further processed.
Liquid-Liquid Extraction (LLE): LLE can be used to separate the analyte from the matrix based on its partitioning between two immiscible liquid phases. The polarity of this compound suggests that a polar organic solvent might be required for efficient extraction from an aqueous matrix.
Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that can provide a cleaner extract. For a polar compound like this compound, a variety of SPE sorbents could be considered, including polar-modified reversed-phase sorbents or mixed-mode ion-exchange sorbents that can interact with the imidazole ring.
The following table provides a hypothetical overview of sample preparation strategies.
| Strategy | Principle | Typical Solvents/Sorbents | Advantages | Disadvantages |
| Protein Precipitation | Protein denaturation and removal | Acetonitrile, Methanol | Simple, fast, inexpensive | Non-selective, potential for matrix effects |
| Liquid-Liquid Extraction | Partitioning between immiscible liquids | Ethyl acetate (B1210297), Dichloromethane (may require pH adjustment) | Cleaner extract than PPT | Can be labor-intensive, may require optimization |
| Solid-Phase Extraction | Adsorption onto a solid sorbent and selective elution | Polar-modified C18, Mixed-mode cation exchange | High selectivity, significant reduction of matrix effects | More complex and costly than PPT or LLE |
Future Directions and Emerging Research Avenues for 2 1 Methyl 1h Imidazol 5 Yl Propan 2 Ol
Exploration of Underexplored Reactivity and Transformations
Should 2-(1-methyl-1H-imidazol-5-yl)propan-2-ol be synthesized, its reactivity would be dictated by the interplay between the nucleophilic imidazole (B134444) ring and the tertiary alcohol. The imidazole ring itself is a versatile heterocycle, and the 1-methyl-5-substituted pattern presents specific electronic properties. dntb.gov.uabiomedpharmajournal.org Research into its reactivity could explore:
Electrophilic Aromatic Substitution: The imidazole ring is generally susceptible to electrophilic attack, though the presence of the alkyl substituent at N-1 and the bulky propan-2-ol group at C-5 would influence the regioselectivity of such reactions. Investigations could focus on halogenation, nitration, and sulfonation to probe the electronic nature of the ring and create functionalized derivatives.
Reactions of the Tertiary Alcohol: The hydroxyl group of the tertiary alcohol could be a handle for various transformations. Esterification to form novel esters, though potentially sterically hindered, could be explored using methods like Steglich esterification. sciencemadness.org Dehydration reactions could lead to the corresponding alkene, a valuable synthetic intermediate.
Metal-Catalyzed Cross-Coupling Reactions: The C-H bonds on the imidazole ring, particularly at the C-2 and C-4 positions, could be candidates for direct C-H activation and functionalization through transition-metal catalysis, allowing for the introduction of aryl, alkyl, or other functional groups.
A plausible synthetic route to the target compound itself could involve the addition of a methyl Grignard reagent (methylmagnesium bromide) or methyllithium (B1224462) to a precursor ketone, 1-(1-methyl-1H-imidazol-5-yl)propan-1-one, or the addition of two equivalents of a methyl organometallic reagent to a precursor ester like methyl 1-methyl-1H-imidazole-5-carboxylate. nih.govyoutube.com The synthesis of related secondary imidazolyl alcohols via Grignard reaction with 1-methyl-1H-imidazole-5-carbaldehyde has been reported, suggesting the feasibility of this approach. nih.gov
Table 1: Potential Synthetic Precursors and Reactions
| Precursor Compound | Reagent | Potential Reaction Type |
|---|---|---|
| Methyl 1-methyl-1H-imidazole-5-carboxylate | Methylmagnesium bromide (excess) | Grignard Reaction |
| 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-one | Methylmagnesium bromide | Grignard Reaction |
Advanced Computational Predictions and Experimental Validation
In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties of this compound. mdpi.comresearchgate.netnih.govresearchgate.net Density Functional Theory (DFT) calculations could be employed to predict:
Molecular Geometry and Electronic Structure: Optimized 3D structure, bond lengths, bond angles, and dihedral angles.
Spectroscopic Properties: Predictions of 1H and 13C NMR chemical shifts, and IR vibrational frequencies to aid in its future identification.
Reactivity Indices: Calculation of atomic charges, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps to predict sites of electrophilic and nucleophilic attack. nih.gov
These computational predictions would be invaluable for guiding synthetic efforts and for the initial characterization of the molecule. Once synthesized, experimental validation of these predictions through standard spectroscopic techniques would be a critical step.
Targeted Synthesis of Novel Derivatives for Specific Research Hypotheses
The synthesis of this compound would open the door to creating a library of novel derivatives. Based on the known biological activities of other imidazole-containing compounds, derivatives could be designed to test specific hypotheses in medicinal chemistry or materials science. nih.govnih.govbenthamdirect.com
Ester and Ether Derivatives: The tertiary alcohol could be derivatized to form esters and ethers with varying alkyl or aryl substituents. These modifications would systematically alter the lipophilicity, steric bulk, and electronic properties of the side chain.
Ring-Functionalized Derivatives: As mentioned in section 9.1, functionalization of the imidazole ring at other positions (e.g., C-2, C-4) would generate a diverse set of compounds. For example, coupling with other heterocyclic or aromatic rings could be explored.
Table 2: Hypothetical Derivatives and Research Rationale
| Derivative Class | Potential Synthetic Route | Research Hypothesis |
|---|---|---|
| Aryl Esters | Acylation with aryl acid chlorides | Modulate biological activity through altered pharmacokinetics |
| C-2 Arylated Derivatives | Palladium-catalyzed C-H activation/arylation | Explore impact on receptor binding or material properties |
Integration with High-Throughput Screening in Academic Discovery
Once a synthetic route is established and a small library of derivatives is created, these compounds would be ideal candidates for high-throughput screening (HTS) in academic drug discovery programs. nih.gov The imidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to engage in various interactions with biological targets. dntb.gov.uanih.govnih.gov
Screening campaigns could target a wide range of biological assays, including:
Antimicrobial Activity: Testing against panels of bacteria and fungi, as many imidazole derivatives exhibit such properties. nih.gov
Enzyme Inhibition Assays: Screening against kinases, proteases, or other enzyme classes where imidazoles have been shown to be effective inhibitors.
Receptor Binding Assays: Investigating potential interactions with G-protein coupled receptors (GPCRs) or other receptor families.
The structural novelty of the this compound scaffold could lead to the identification of hits with novel mechanisms of action.
Potential as a Scaffold for Rational Design of Chemical Entities for Basic Biological Research
Beyond drug discovery, the 1-methyl-1H-imidazol-5-yl core is a valuable scaffold for creating chemical probes for basic biological research. nih.govbenthamdirect.com Its relatively small size, synthetic tractability (once established), and potential for hydrogen bonding and other interactions make it an attractive starting point for rational design.
Fluorescent Probes: By conjugating the imidazole scaffold to a fluorophore, it could be used to develop probes for specific biological targets or environments.
Affinity-Based Probes: The scaffold could be functionalized with reactive groups (e.g., photo-cross-linkers) to covalently label and identify protein targets in complex biological systems.
Fragment-Based Discovery: The core molecule itself could be used as a fragment in fragment-based screening approaches to identify new binding motifs for proteins of interest.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1-methyl-1H-imidazol-5-yl)propan-2-ol, and how can impurities be minimized during synthesis?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving imidazole derivatives and propan-2-ol precursors. For example, evidence from building block catalogs suggests that imidazole rings are often functionalized using alkylation or Grignard reactions under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation . Impurity control requires HPLC or GC-MS monitoring, with purification via column chromatography using silica gel and polar solvents (e.g., ethyl acetate/methanol mixtures). Residual solvents or unreacted intermediates can be identified and quantified using FTIR and NMR spectroscopy .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : The methyl groups on the imidazole ring and propan-2-ol moiety appear as singlets (δ ~2.5 ppm for N-CH₃ and δ ~1.3 ppm for (CH₃)₂COH). Aromatic protons on the imidazole ring resonate between δ 7.0–7.5 ppm .
- FTIR : Key peaks include O-H stretching (~3400 cm⁻¹), C-N imidazole vibrations (~1600 cm⁻¹), and C-O stretching (~1100 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (C₇H₁₂N₂O; 140.19 g/mol) .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?
- Methodological Answer : The compound is hygroscopic and should be stored at -20°C in anhydrous solvents (e.g., DMSO or DMF) to prevent decomposition. Solubility in aqueous buffers is limited but improves in polar aprotic solvents. Predicted logP values (~1.27) suggest moderate lipophilicity, impacting its use in biological assays . Stability studies under varying pH (3–9) and temperature (4–37°C) should be conducted using HPLC to track degradation products .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL software is critical for determining absolute configuration. For chiral centers, Flack (η) or Hooft (x) parameters help distinguish enantiomers. Evidence shows that the x parameter is more reliable for near-centrosymmetric structures, reducing false polarity assignments . Data collection at high resolution (<1.0 Å) and refinement with twin-law corrections (e.g., using TWIN/BASF in SHELXL) improve accuracy .
Q. What strategies can address contradictory bioactivity data in studies involving this compound?
- Methodological Answer : Discrepancies in bioactivity may arise from impurities, solvent effects, or assay variability. Researchers should:
- Validate compound purity via orthogonal methods (e.g., LC-MS, elemental analysis) .
- Test multiple solvent systems (e.g., DMSO vs. saline) to assess solubility-driven artifacts.
- Use standardized cell lines and positive controls (e.g., reference inhibitors) to normalize assay outputs. Evidence from imidazole-based drug studies highlights the importance of dose-response curves and replicate experiments (n ≥ 3) .
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (GROMACS) simulations can model binding modes. For example, the imidazole ring may coordinate metal ions in enzymes, while the propan-2-ol group participates in hydrogen bonding. Docking poses should be validated against experimental SAR data, such as IC₅₀ values from enzymatic assays .
Q. What experimental designs are optimal for studying the compound’s metabolic stability in vitro?
- Methodological Answer : Use liver microsomes (human or rodent) with NADPH cofactors to assess Phase I metabolism. LC-MS/MS identifies metabolites, while kinetic parameters (e.g., t₁/₂, Clint) quantify metabolic clearance. Evidence from related imidazole derivatives suggests monitoring N-demethylation or hydroxylation pathways . Co-incubation with CYP450 inhibitors (e.g., ketoconazole) identifies enzyme-specific contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
